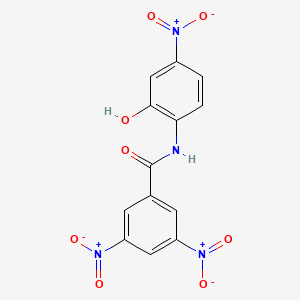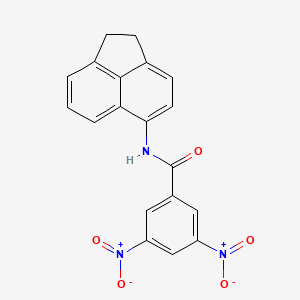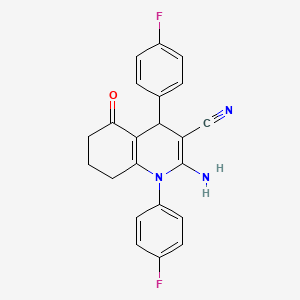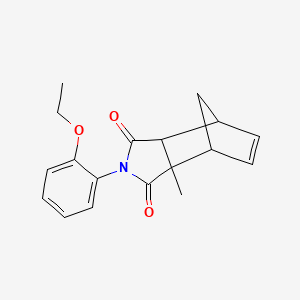
N-(2-Hydroxy-4-nitrophenyl)-3,5-dinitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxy-4-nitrophenyl)-3,5-dinitrobenzamide: is an organic compound characterized by its complex structure, which includes both hydroxyl and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxy-4-nitrophenyl)-3,5-dinitrobenzamide typically involves a multi-step process:
Nitration of Phenol: The starting material, phenol, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the ortho and para positions.
Formation of 2-Hydroxy-4-nitrophenylamine: The nitrated phenol is then reduced to form 2-hydroxy-4-nitrophenylamine.
Acylation: This amine is acylated with 3,5-dinitrobenzoyl chloride in the presence of a base such as pyridine to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where the nitro groups can be replaced by other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Various electrophiles in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-Hydroxy-4-nitrophenyl)-3,5-dinitrobenzamide is used as a precursor for synthesizing more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate.
Biology
In biological research, this compound can be used to study enzyme interactions, particularly those involving nitro and hydroxyl groups. It may also serve as a model compound for studying the effects of nitroaromatic compounds on biological systems.
Medicine
Potential applications in medicine include its use as a scaffold for drug development. The presence of multiple functional groups allows for the design of molecules with specific biological activities.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials that require specific functional groups for their properties.
Mechanism of Action
The mechanism by which N-(2-Hydroxy-4-nitrophenyl)-3,5-dinitrobenzamide exerts its effects depends on its interactions with molecular targets. The hydroxyl group can form hydrogen bonds, while the nitro groups can participate in electron-withdrawing interactions. These properties can influence the compound’s reactivity and interactions with enzymes, receptors, or other biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-5-nitrobenzamide
- 3,5-Dinitrobenzoic acid
- 4-Nitrophenol
Uniqueness
N-(2-Hydroxy-4-nitrophenyl)-3,5-dinitrobenzamide is unique due to the combination of hydroxyl and multiple nitro groups on the benzene rings. This combination provides a distinct set of chemical properties, making it more reactive and versatile compared to similar compounds with fewer functional groups.
Conclusion
This compound is a compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C13H8N4O8 |
|---|---|
Molecular Weight |
348.22 g/mol |
IUPAC Name |
N-(2-hydroxy-4-nitrophenyl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C13H8N4O8/c18-12-6-8(15(20)21)1-2-11(12)14-13(19)7-3-9(16(22)23)5-10(4-7)17(24)25/h1-6,18H,(H,14,19) |
InChI Key |
DSPNFGNDLDRASH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])O)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methoxy-4-[(E)-{2-[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11535846.png)
![4-Bromo-2-chloro-6-[(E)-[(2,5-dimethylphenyl)imino]methyl]phenol](/img/structure/B11535849.png)
![2-(Methyl{[4-(4-toluidinocarbonyl)phenoxy]carbothioyl}amino)naphthalene](/img/structure/B11535865.png)

![2,4-dichloro-N-[2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11535880.png)
![4-{(E)-[2-({[(4-chlorophenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate (non-preferred name)](/img/structure/B11535883.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11535886.png)
![3-bromo-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-4-methylaniline](/img/structure/B11535890.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11535892.png)
![6-(2-Chlorophenyl)-2-[(3,4-difluorobenzyl)sulfanyl]-4-phenylpyridine-3-carbonitrile](/img/structure/B11535893.png)

![2-[(E)-({2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]-4-chlorophenol](/img/structure/B11535902.png)

